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Compound of Interest

Compound Name: AG-881

Cat. No.: B1574142 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the dose-limiting toxicities (DLTs) observed in

the Phase 1 clinical trials of AG-881 (vorasidenib).

Frequently Asked Questions (FAQs)
Q1: What were the primary dose-limiting toxicities (DLTs) identified for AG-881 in its Phase 1

trials?

A1: The primary dose-limiting toxicities reported in the Phase 1 dose-escalation study of AG-
881 were Grade 2 or higher elevations in liver transaminases, specifically alanine

aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2][3][4] These DLTs were

observed in five patients with glioma at dose levels of 100 mg and higher.[1][2][3]

Q2: At what dose levels did the dose-limiting toxicities of AG-881 occur?

A2: The DLTs of elevated transaminases were specifically reported at the higher dose levels of

≥100 mg.[1][2] The Phase 1 trial investigated several dose levels, including 10 mg, 25 mg, 50

mg, 100 mg, 200 mg, and 300 mg daily doses.[3] Doses below 100 mg were found to have a

favorable safety profile.[2][4]

Q3: Were the observed dose-limiting toxicities reversible?
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A3: Yes, the elevated transaminases that constituted the DLTs were reversible. These events

resolved to Grade 1 or less with either dose modification or discontinuation of the treatment.[1]

[2][3][4]

Q4: Was a maximum tolerated dose (MTD) established for AG-881 in the Phase 1 trials?

A4: A maximum tolerated dose (MTD) was not reached by the Bayesian model used in the

study.[2][3] The doses selected for further clinical development (10 mg and 50 mg) were based

on an overall assessment of safety, pharmacokinetics, and pharmacodynamics data rather than

the establishment of an MTD.[1][2][3]

Q5: What were the most common adverse events (AEs) observed with AG-881 in the Phase 1

glioma patient population?

A5: The most frequently reported adverse events (AEs) in glioma patients, regardless of their

attribution to the study drug, included increased alanine aminotransferase (ALT) (44.2%),

increased aspartate aminotransferase (AST) (38.5%), headache (34.6%), fatigue (30.8%),

nausea (26.9%), and seizure (21.2%).[3] The majority of these AEs were mild to moderate in

severity.[1][2]

Troubleshooting Guide for Experimental Monitoring
Issue: Elevated liver transaminases (ALT/AST) are observed in a subject.

Troubleshooting Steps:

Grading of Toxicity: The dose-limiting toxicity was defined as a Grade 3 or higher adverse

event related to AG-881 occurring within the first cycle (28 days) of treatment, or by sponsor

designation.[3][4] In the case of elevated transaminases, Grade 2 or higher was considered

a DLT at the 100mg dose level.[3] It is crucial to grade the severity of the transaminitis

according to the Common Terminology Criteria for Adverse Events (CTCAE).

Dose Modification: As demonstrated in the Phase 1 trial, dose modification is a key

management strategy. For the five patients who experienced DLTs, the elevated

transaminases resolved to Grade ≤1 with dose modification in four of the patients.[3][4]
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Treatment Discontinuation: In one of the five patients with a DLT, the elevated transaminases

resolved after discontinuation of the drug.[3][4] This should be considered if the transaminitis

is severe or does not resolve with dose reduction.

Supportive Care: Implement appropriate supportive care measures as per institutional

guidelines for the management of drug-induced liver injury.

Data Collection: Meticulously document all laboratory values, dose adjustments, and clinical

observations to ensure a comprehensive safety assessment.

Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLTs) in the AG-881 Phase 1 Trial (Glioma

Population)

Dose Level
Number of
Patients with
DLTs

Type of DLT Grade of DLT Outcome

≥100 mg 5
Elevated

ALT/AST
Grade ≥2

Resolved to ≤

Grade 1 with

dose

modification

(n=4) or

discontinuation

(n=1)

Experimental Protocols
Protocol: Monitoring and Definition of Dose-Limiting Toxicity

The Phase 1 study of AG-881 (NCT02481154) employed a Bayesian model for dose

escalation in patients with recurrent/progressive mIDH1/2 glioma.[3][5]

Treatment Cycles: Patients received AG-881 daily in continuous 28-day cycles.[3]
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DLT Definition: A dose-limiting toxicity was formally defined as a Grade 3 or higher adverse

event considered related to AG-881 that occurred during the first treatment cycle (Cycle 1).

DLTs could also be designated by the study sponsor.[3][4]

Safety Monitoring: Blood samples were collected for pharmacokinetic (PK) and

pharmacodynamic (PD) evaluations.[3] Regular monitoring of clinical and laboratory

parameters, including liver function tests (ALT, AST), was conducted to assess safety and

tolerability.

Mandatory Visualizations
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Caption: Dose escalation workflow for AG-881 and the emergence of dose-limiting toxicities.
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AG-881 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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